Home > Products > Screening Compounds P116407 > 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea - 894027-50-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Catalog Number: EVT-2525128
CAS Number: 894027-50-0
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l in the original paper) is a potent VEGFR1 and P-glycoprotein efflux pump inhibitor. [] It displayed promising anticancer activity, particularly against drug-resistant cancer cells, by inhibiting angiogenesis and enhancing the efficacy of doxorubicin. []

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

Compound Description: This compound is a π-conjugated chalcone featuring a benzo[d][1,3]dioxol-5-yl group linked to a bithiophene moiety via a prop-2-en-1-one bridge. [] While its specific biological activities were not detailed in the provided abstract, its planar structure and conjugated system suggest potential applications in materials science, particularly in organic electronics.

1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one

Compound Description: This compound, also known as BDP, belongs to the chalcone family. Its optical properties, particularly its transparency in the visible region and low optical cut-off, have been investigated. [] Additionally, theoretical calculations provided insights into its electronic properties, dipole moment, and hyperpolarizability, suggesting potential applications in nonlinear optics.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

Compound Description: This compound, a dichlorophenyl-substituted chalcone derivative, has been characterized using X-ray crystallography. [, ] Studies focused on its crystal structure and intermolecular interactions, particularly weak C—H⋯O and C—H⋯Cl hydrogen bonds observed in its crystal lattice.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives

Compound Description: A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives, encompassing N'-aroyl, N'-arylidene, and 1,3,4-oxadiazole derivatives, were designed and synthesized as potential anticonvulsant agents. [] These compounds exhibited promising antiepileptic activities in animal models, with some displaying superior potency compared to the reference drug Stiripentol.

Compound Description: This chalcone derivative, synthesized via Claisen-Schmidt condensation, features a benzo[d][1,3]dioxol-5-yl group linked to a dichloropyrimidinyl moiety through a prop-2-en-1-one bridge. [] Pharmacological evaluation revealed significant analgesic activity in a rat model, albeit lower than the standard drug diclofenac.

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This compound is an ortho-aminochalcone synthesized via Claisen-Schmidt condensation and characterized using X-ray crystallography. [] It serves as a key intermediate in the synthesis of the alkaloid Graveoline, highlighting its significance in natural product chemistry.

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (BDMFP)

Compound Description: BDMFP is a chalcone derivative containing both a benzo[d][1,3]dioxol-5-yl and a 4-methoxyphenyl group. [] Computational studies revealed its favorable nonlinear optical (NLO) properties. It also demonstrated good binding affinity towards the endothelin type B membrane receptor in molecular docking studies.

3-(Benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine (H05)

Compound Description: H05 is a novel serotonin and noradrenaline reuptake inhibitor with moderate 5-HT2A antagonist activity. [] This suggests its potential for treating depression.

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

Compound Description: Compound 1 acts as a CFTR modulator with potential therapeutic applications for cystic fibrosis. [, , , ] Several formulations, including oral formulations, have been developed for its administration. [, ] A stable crystalline free solid form (Form I) has been identified and characterized. []

3'-(4-(5-Oxo-5-piperidin-1-yl)penta-1,3-dienyl)benzo[d][1,3]dioxol-2-yl]thymidine

Compound Description: This molecule combines a benzo[d][1,3]dioxolyl group with a thymidine moiety via a penta-1,3-dienyl linker. [] DFT calculations revealed a significant dipole moment, indicating potential interactions with its environment and biological activity.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline

Compound Description: This molecule incorporates a benzo[d][1,3]dioxol-5-ylmethyl group linked to 4-methylaniline. [] Crystallographic analysis revealed its E conformation and specific bond distances and angles. While the abstract doesn't specify its biological activity, its structure suggests potential applications in various fields, including materials science and catalysis.

1-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl/4-chlorophenyl)ureas and Carboxamides

Compound Description: This series of compounds, featuring a benzo[d]oxazole core and various urea or carboxamide substituents, was synthesized and characterized. [] Despite the lack of information regarding their biological activities in the provided abstract, their structural complexity suggests potential applications in medicinal chemistry.

3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones

Compound Description: This series of compounds, incorporating a triazole ring fused to a thiazolidinone core, were synthesized and evaluated for their antifungal and antituberculosis activities. [] Several derivatives demonstrated potent activity against Mycobacterium tuberculosis and Candida albicans, with some exhibiting fungicidal properties.

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, and Benzothiazole Sulfonamides

Compound Description: These three distinct classes of heterocyclic compounds were investigated for their anticonvulsant activities. [] Several derivatives exhibited promising results, suggesting potential applications in treating epilepsy and other seizure disorders.

2-(benzamido)-N-((benzo[d][1,3]dioxol-4-yl)methylene)-3-(substituted phenyl)acrylohydrazides

Compound Description: This series of compounds incorporates a benzo[d][1,3]dioxolyl group, a benzamide moiety, and a substituted phenyl ring connected through an acrylohydrazide linker. [] Biological evaluation revealed promising anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities for various derivatives.

(E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one (HOI-07)

Compound Description: HOI-07, a specific Aurora B kinase inhibitor, demonstrated potent anticancer activity against osteosarcoma both in vitro and in vivo. [, ] It induced apoptosis, caused G2-M phase arrest, and attenuated anchorage-independent cell growth in osteosarcoma cells. [, ] HOI-07 also effectively suppressed tumor growth in a xenograft mouse model without causing significant toxicity. [, ]

5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (BDMTI) and 5-(4-hydroxy-3-methoxybenzyl)-2-tetradecyl isoxazolidine (HMBTI)

Compound Description: BDMTI and HMBTI are isoxazolidine derivatives investigated as corrosion inhibitors for API 5L X60 steel in acidic environments. [] They exhibited effective corrosion inhibition properties, with HMBTI demonstrating superior performance.

[Cd(L1)(DCTP)]n (1), [Cd2(L2)2(DCTP)2]n (2), {[Cd2(L3)(DCTP)2]·3.75H2O}n (3), {[Cd(L4)(DCTP)]·0.85H2O}n (4), and [Cd0.5(L5)0.5(DCTP)0.5]n (5)

Compound Description: These five CdII-based metal-organic frameworks (MOFs), constructed using various organic ligands, demonstrated potential applications as fluorescent sensors for detecting specific ions and molecules. []

(2-iodo-4′-isopropyl-[1,1′-biphenyl]-3-yl)boronic acid (6A), (3-(benzo[d][1,3]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid (22A), and (2-iodo-4′,5-dimethoxy-[1,1′-biphenyl]-3-yl)boronic acid (19A)

Compound Description: These ortho-iodobiphenylboronic acid derivatives were synthesized and evaluated for their antimicrobial activity and catalytic potential in amidation reactions. [] Both 6A and 22A showed potent antibacterial and antifungal activity. In contrast, 19A proved to be a superior catalyst for amidation reactions, significantly enhancing amide yields.

(1S,2S,4aR,10bS)-2,7-dimethoxy-1,2,3,4,4a,6-hexahydro-5,11b-ethano[1,3]dioxolo-[4,5-j]phenanthridin-1-yl acetate (crinsarnine) and (6-(3aR,4Z,6S,7aS)-6-methoxy-1-methyl-2,3,3a,6,7,7a-hexa-hydro-1H-indol-3a-yl)benzo[d][1,3]dioxol-5-yl)methanol (sarniensinol)

Compound Description: Crinsarnine and sarniensinol, two novel Amaryllidaceae alkaloids, were isolated from Nerine sarniensis. [] Crinsarnine showed adulticidal activity against the Zika virus vector Aedes aegypti.

(1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)

Compound Description: 9a, a β-carboline derivative, exhibited potent in vitro and in vivo antimalarial activity. [] It inhibited Plasmodium falciparum growth with minimal toxicity toward mammalian cells. Combining 9a with artesunate showed a synergistic effect in a mouse model of malaria, effectively suppressing parasite growth and improving survival rates.

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A) and rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: Compound A and Compound B are the first reported dopamine D1 positive allosteric modulators (PAMs). [] While Compound A exhibits agonist activity at the D2 receptor, Compound B demonstrates higher potency and selectivity for D1 over D2 dopamine receptors. Interestingly, Compound B selectively targets human and nonhuman primate D1 receptors, lacking activity in rodents.

2-(N,N-dipropyl acetyl)3-methyl 1-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate (dipropylaminopretadalafil)

Compound Description: Dipropylaminopretadalafil is a novel tadalafil analogue identified in a dietary supplement. [] Its structural similarity to tadalafil, a PDE5 inhibitor used for treating erectile dysfunction, suggests potential biological activity and raises concerns about its presence in unregulated supplements.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one

Compound Description: This murrayanine-based chalcone derivative was rationally designed and synthesized as a potential anti-inflammatory agent. [] It exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activity. The presence of the 3',4'-methylenedioxy group on the chalcone scaffold was found to be crucial for its activity.

(3R,4R)-4-((benzo[d][1,3]dioxol-5-yl)methyl)-dihydro-3-(hydroxy(3,4-dimethoxyphenyl)methyl)furan-2(3H)-one (PPT)

Compound Description: PPT, a podophyllotoxin derivative, was investigated for its DNA binding interactions. [] Spectroscopic and molecular docking studies revealed a groove binding mode with a preference for the minor groove.

(E)-Cinnamic N-Acylhydrazone Derivatives

Compound Description: A series of (E)-cinnamic N-acylhydrazone derivatives, designed by combining structural features from two known antiparasitic agents, were evaluated for their antiprotozoal activity. [] While one derivative showed moderate antileishmanial activity with excellent selectivity, another demonstrated potent antitrypanosomal activity but exhibited cytotoxicity against mammalian cells.

Thiazolyl Pyrazoline Derivatives

Compound Description: This study involved synthesizing various thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. [] The researchers evaluated these compounds for their antimicrobial and antiproliferative activities. Notably, one compound demonstrated promising antiproliferative activity against HCT-116 cancer cells.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and 1,3,4-oxadiazole Analogues

Compound Description: This research focused on synthesizing 1,3,4-oxadiazole analogues from substituted 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides derived from nalidixic acid. [] The researchers explored the biological activities of these compounds, particularly their antimicrobial properties, and compared them to their copper complexes.

Phenyl and Diaryl Ureas with Thiazolo[5,4‐d]pyrimidine Scaffold

Compound Description: This study involved designing and synthesizing a series of thiazolo[5,4-d]pyrimidine derivatives with phenyl and diaryl urea substituents. [] These compounds were designed to inhibit angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). The researchers observed potent inhibitory effects on human umbilical vein endothelial cell (HUVEC) proliferation and migration, suggesting their potential as anticancer agents.

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: These imidazolidine derivatives, with various substitutions on the imidazolidine ring and an aryl or heteroaryl group at the 2-position, were designed as CYP inhibitors. [] CYP enzymes play a crucial role in drug metabolism, and inhibiting specific CYP isoforms is a common strategy for enhancing drug efficacy and reducing drug-drug interactions.

5-(benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole (18) and the diphenyl acetate of (6,7-dimethoxybenzo[d][1,3]dioxol-5-yl)propan-1-ol (5n)

Compound Description: These compounds are potent CYP3A4 inhibitors, surpassing the potency of the natural insecticide synergist dillapiol. [] CYP3A4, a major CYP enzyme in humans, plays a crucial role in metabolizing a wide range of drugs.

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor involved in various inflammatory diseases. [] It binds to a distinct binding site at CCR2 compared to another antagonist, CCR2-RA, and competitively inhibits CCL2-induced G protein activation.

(2E,4E,12E)‐13‐(benzo[d][1,3]dioxol‐5‐yl)‐N‐isobutyltrideca‐2,4,12‐trienamide (Guineensine)

Compound Description: Guineensine is a natural product that inhibits the reuptake of the endocannabinoid anandamide, suggesting potential applications in treating conditions related to the endocannabinoid system, such as pain, anxiety, and appetite disorders. []

Properties

CAS Number

894027-50-0

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Molecular Formula

C19H18FN3O4

Molecular Weight

371.368

InChI

InChI=1S/C19H18FN3O4/c20-13-2-1-3-15(7-13)23-10-14(8-18(23)24)22-19(25)21-9-12-4-5-16-17(6-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25)

InChI Key

LEWVPSKCFAMKJD-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.